molecular formula C12H10N2O5S B3825797 N-(2-hydroxyphenyl)-4-nitrobenzenesulfonamide CAS No. 18226-26-1

N-(2-hydroxyphenyl)-4-nitrobenzenesulfonamide

Cat. No.: B3825797
CAS No.: 18226-26-1
M. Wt: 294.29 g/mol
InChI Key: HIOPSLVWFVXQBR-UHFFFAOYSA-N
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Description

N-(2-hydroxyphenyl)-4-nitrobenzenesulfonamide is a chemical compound that belongs to the class of sulfonamides It is characterized by the presence of a hydroxyphenyl group and a nitrobenzenesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-hydroxyphenyl)-4-nitrobenzenesulfonamide typically involves the reaction of 2-aminophenol with 4-nitrobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants .

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: N-(2-hydroxyphenyl)-4-nitrobenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-(2-hydroxyphenyl)-4-nitrobenzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-hydroxyphenyl)-4-nitrobenzenesulfonamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and proteins involved in various biological processes, such as bacterial cell wall synthesis or inflammatory pathways.

    Pathways Involved: It may inhibit the activity of enzymes by binding to their active sites, thereby preventing the normal function of the enzyme.

Comparison with Similar Compounds

N-(2-hydroxyphenyl)-4-nitrobenzenesulfonamide can be compared with other similar compounds to highlight its uniqueness:

Properties

IUPAC Name

N-(2-hydroxyphenyl)-4-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O5S/c15-12-4-2-1-3-11(12)13-20(18,19)10-7-5-9(6-8-10)14(16)17/h1-8,13,15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIOPSLVWFVXQBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501251934
Record name N-(2-Hydroxyphenyl)-4-nitrobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501251934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18226-26-1
Record name N-(2-Hydroxyphenyl)-4-nitrobenzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18226-26-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2-Hydroxyphenyl)-4-nitrobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501251934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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